3-[(3-Chlorophenoxy)methylidene]-2-benzofuran-1(3H)-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Chlorophenoxy)methylidene]-2-benzofuran-1(3H)-one typically involves the reaction of 3-chlorophenol with benzofuran-2-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
3-[(3-Chlorophenoxy)methylidene]-2-benzofuran-1(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted products depending on the nucleophile used .
Scientific Research Applications
3-[(3-Chlorophenoxy)methylidene]-2-benzofuran-1(3H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(3-Chlorophenoxy)methylidene]-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-[(3-Chlorophenyl)methylidene]-2-benzofuran-1-one
- 3-Methylene-2-benzofuran-1(3H)-one
Uniqueness
3-[(3-Chlorophenoxy)methylidene]-2-benzofuran-1(3H)-one is unique due to the presence of the chlorophenoxy group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
51958-01-1 |
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Molecular Formula |
C15H9ClO3 |
Molecular Weight |
272.68 g/mol |
IUPAC Name |
3-[(3-chlorophenoxy)methylidene]-2-benzofuran-1-one |
InChI |
InChI=1S/C15H9ClO3/c16-10-4-3-5-11(8-10)18-9-14-12-6-1-2-7-13(12)15(17)19-14/h1-9H |
InChI Key |
KRTKABVUZLKUQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=COC3=CC(=CC=C3)Cl)OC2=O |
Origin of Product |
United States |
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